Vonoprazan Fumarate

Catalog No.
S546859
CAS No.
881681-01-2
M.F
C21H20FN3O6S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan Fumarate

CAS Number

881681-01-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TAK-438; TAK 438; TAK438

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Vonoprazan Fumarate is 461.1057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Acid-Related Diseases

Eradication of Helicobacter Pylori

    Scientific Field: Microbiology

    Application Summary: Vonoprazan Fumarate is used for the eradication of Helicobacter pylori. It produces a strong acid-inhibitory effect, which can potentially eradicate Helicobacter Pylori (H.

    Methods of Application: Patients confirmed to be infected with H.

    Results or Outcomes: A higher eradication rate was observed in Vonoprazan-containing triple therapy.

Prevention of Low-Dose Aspirin or Nonsteroidal Anti-Inflammatory Drug–Induced Gastric Mucosal Damage

Treatment of PPI-Resistant GERD

Eradication of Clarithromycin-Resistant H. pylori

    Application Summary: Vonoprazan Fumarate is effective in the eradication of clarithromycin-resistant H.

    Results or Outcomes: It increases H.

Drug-Drug Interactions

Treatment of Zollinger-Ellison Syndrome

Treatment of Stress Ulcer Prophylaxis

Synthesis of Vonoprazan Fumarate

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of various acid-related gastrointestinal disorders. It is characterized by its ability to inhibit gastric acid secretion through a unique mechanism that differentiates it from traditional proton pump inhibitors. The compound is composed of a pyrrole-based structure with a molecular formula of C21H20FN3O6S and a molecular weight of 461.46 g/mol. It typically appears as white to nearly white crystals or crystalline powder, melting at approximately 194.8°C .

Vonoprazan competitively binds to the H+/K+-ATPase enzyme's "gastric proton pump," hindering acid production within the stomach lumen. This mechanism differs from PPIs, which require activation by stomach acid. Vonoprazan's direct binding leads to a faster onset of action and potentially more sustained acid suppression throughout the day and night [, ].

Clinical trials have shown vonoprazan to be generally well-tolerated with a safety profile comparable to PPIs []. However, some potential side effects include headache, diarrhea, and abdominal pain [].

Vonoprazan may decrease the absorption of iron supplements; co-administration should be monitored [].

, including:

  • Formation of Vonoprazan: This involves the condensation of 2-fluoroacetophenone and allylamine, followed by a series of reactions including ring closure and sulfonamide formation.
  • Salification: The final step involves reacting the base form of vonoprazan with fumaric acid to form vonoprazan fumarate .

The primary biological activity of vonoprazan fumarate is its potent inhibition of gastric acid secretion. This action is mediated through its competitive interaction with potassium ions at the H+, K+-ATPase enzyme, which results in decreased gastric acidity and provides therapeutic effects in conditions such as gastroesophageal reflux disease and peptic ulcers . Clinical studies have demonstrated that vonoprazan provides rapid and sustained acid suppression, making it an effective alternative to traditional therapies.

Several synthesis methods for vonoprazan fumarate have been reported, highlighting its versatility in chemical production:

  • Traditional Route: Involves multiple steps starting from 2-fluoroacetophenone leading to the formation of vonoprazan followed by reaction with fumaric acid.
  • One-Step Synthesis: A more efficient method utilizes readily available precursors and employs reductive amination under mild conditions to produce vonoprazan directly from 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole .
  • Catalytic Methods: Some methods utilize cobalt catalysts and specific ligands to enhance reaction efficiency and product yield while minimizing by-products .

Vonoprazan fumarate is primarily used in clinical settings for the treatment of gastrointestinal disorders associated with excessive gastric acid production. Its applications include:

  • Gastroesophageal Reflux Disease: Provides relief from symptoms by effectively reducing gastric acidity.
  • Peptic Ulcer Disease: Aids in healing ulcers by maintaining a less acidic environment.
  • Combination Therapy: Often used in conjunction with antibiotics for eradication therapy in Helicobacter pylori infections .

Vonoprazan fumarate has been shown to interact with various drugs, notably affecting their absorption and efficacy. For example, it can decrease the absorption of ferrous fumarate, potentially leading to lower serum concentrations and reduced therapeutic effects . Understanding these interactions is crucial for optimizing treatment regimens involving vonoprazan.

Vonoprazan fumarate can be compared with other acid-suppressing agents, particularly traditional proton pump inhibitors and other potassium-competitive acid blockers. Below are some similar compounds:

Compound NameTypeMechanism of ActionUnique Features
OmeprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseLong history of use; widely studied
LansoprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseSimilar efficacy but different dosing
TegoprazanPotassium-Competitive Acid BlockerCompetitive inhibition at H+, K+-ATPaseSimilar mechanism; newer alternative
RabeprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseRapid onset; less affected by food

Uniqueness of Vonoprazan Fumarate

Vonoprazan's unique mechanism as a potassium-competitive acid blocker allows it to provide rapid and sustained gastric acid suppression without the irreversible binding characteristic of proton pump inhibitors. This property may lead to fewer side effects related to long-term use and offers an alternative for patients who do not respond well to conventional therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

461.10568470 g/mol

Monoisotopic Mass

461.10568470 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QW3X4AMLB

Wikipedia

Vonoprazan fumarate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Masaoka T, Kameyama H, Yamane T, Yamamoto Y, Takeuchi H, Suzuki H, Kitagawa Y, Kanai T. Pathophysiology of Potassium-competitive Acid Blocker-refractory Gastroesophageal Reflux and the Potential of Potassium-competitive Acid Blocker Test. J Neurogastroenterol Motil. 2018 Oct 1;24(4):577-583. doi: 10.5056/jnm18036. PubMed PMID: 30347936; PubMed Central PMCID: PMC6175552.
2: Matsukawa J, Inatomi N, Nishida H, Tsukimi Y. [Pharmacological characteristics and clinical efficacies of a novel potassium-competitive acid blocker, vonoprazan fumarate]. Nihon Yakurigaku Zasshi. 2018;152(3):104-110. doi: 10.1254/fpj.152.104. Japanese. PubMed PMID: 30185727.
3: Sugano K. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date. Therap Adv Gastroenterol. 2018 Jan 9;11:1756283X17745776. doi: 10.1177/1756283X17745776. eCollection 2018. Review. PubMed PMID: 29383028; PubMed Central PMCID: PMC5784563.
4: Suzuki N, Hiraga J, Takagi Y, Tsuzuki T, Uematsu N, Kagami Y. Immune thrombocytopenia induced by vonoprazan fumarate: a single center retrospective study. Ann Hematol. 2018 Apr;97(4):741-742. doi: 10.1007/s00277-017-3206-4. Epub 2017 Dec 16. PubMed PMID: 29247400.
5: Luo Z, Liu A, Liu Y, Wang G, Chen X, Wang H, Li M, Zhang H, Qiu Y, Zhai H. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. J Pharm Biomed Anal. 2018 Feb 5;149:133-142. doi: 10.1016/j.jpba.2017.11.011. Epub 2017 Nov 4. PubMed PMID: 29112902.
6: Martinucci I, Blandizzi C, Bodini G, Marabotto E, Savarino V, Marchi S, de Bortoli N, Savarino E. Vonoprazan fumarate for the management of acid-related diseases. Expert Opin Pharmacother. 2017 Aug;18(11):1145-1152. doi: 10.1080/14656566.2017.1346087. Epub 2017 Jul 6. Review. PubMed PMID: 28657473.
7: Qiao Y, Zhao J, Yue X, Zhang Y, Zhang R, Xu Y, Tang X, Liu X, Wang Q. Study on pharmacokinetics and bioequivalence of Vonoprazan pyroglutamate in rats by liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 1;1059:56-65. doi: 10.1016/j.jchromb.2017.05.013. Epub 2017 May 22. PubMed PMID: 28578848.
8: Yamasaki H, Kawaguchi N, Nonaka M, Takahashi J, Morohashi A, Hirabayashi H, Moriwaki T, Asahi S. In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker. Xenobiotica. 2017 Dec;47(12):1027-1034. doi: 10.1080/00498254.2016.1203505. Epub 2016 Jul 14. PubMed PMID: 27414183.
9: Otake K, Sakurai Y, Nishida H, Fukui H, Tagawa Y, Yamasaki H, Karashima M, Otsuka K, Inatomi N. Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Adv Ther. 2016 Jul;33(7):1140-57. doi: 10.1007/s12325-016-0345-2. Epub 2016 Jun 10. Review. PubMed PMID: 27287852.
10: Kogame A, Takeuchi T, Nonaka M, Yamasaki H, Kawaguchi N, Bernards A, Tagawa Y, Morohashi A, Kondo T, Moriwaki T, Asahi S. Disposition and metabolism of TAK-438 (vonoprazan fumarate), a novel potassium-competitive acid blocker, in rats and dogs. Xenobiotica. 2017 Mar;47(3):255-266. doi: 10.1080/00498254.2016.1182667. Epub 2016 May 26. PubMed PMID: 27225050.
11: Matsukawa J, Kogame A, Tagawa Y, Inatomi N. Radiographic Localization Study of a Novel Potassium-Competitive Acid Blocker, Vonoprazan, in the Rat Gastric Mucosa. Dig Dis Sci. 2016 Jul;61(7):1888-94. doi: 10.1007/s10620-016-4100-y. Epub 2016 Mar 9. PubMed PMID: 26961787.
12: Yoneyama T, Teshima K, Jinno F, Kondo T, Asahi S. A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:42-49. doi: 10.1016/j.jchromb.2016.01.051. Epub 2016 Feb 3. PubMed PMID: 26896571.
13: Liu L, Cao N, Ma X, Xiong K, Sun L, Zou Q. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. J Sep Sci. 2016 Apr;39(7):1232-41. doi: 10.1002/jssc.201501154. Epub 2016 Mar 10. PubMed PMID: 26843471.
14: Matsukawa J, Inatomi N, Otake K. [Pharmacological and clinical profiles of a novel potassium-competitive acid blocker, vonoprazan fumarate (Takecab(®) 10 mg and 20 mg)]. Nihon Yakurigaku Zasshi. 2015 Nov;146(5):275-82. doi: 10.1254/fpj.146.275. Review. Japanese. PubMed PMID: 26558313.
15: Echizen H. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clin Pharmacokinet. 2016 Apr;55(4):409-18. doi: 10.1007/s40262-015-0326-7. Review. PubMed PMID: 26369775.
16: Arikawa Y, Nishida H, Kurasawa O, Hasuoka A, Hirase K, Inatomi N, Hori Y, Matsukawa J, Imanishi A, Kondo M, Tarui N, Hamada T, Takagi T, Takeuchi T, Kajino M. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamin e fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem. 2012 May 10;55(9):4446-56. doi: 10.1021/jm300318t. Epub 2012 Apr 30. PubMed PMID: 22512618.

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